Hydroxy Adapalene

Übersicht

Beschreibung

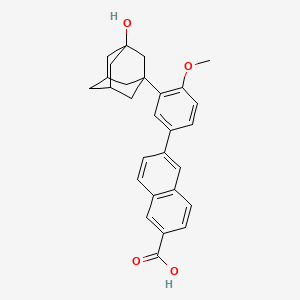

Hydroxy Adapalene is a complex organic compound with a unique structure that includes a tricyclic decane ring, a methoxyphenyl group, and a naphthalene carboxylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy Adapalene typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the tricyclic decane ring: This can be achieved through a Diels-Alder reaction followed by hydrogenation.

Attachment of the methoxyphenyl group: This step involves electrophilic aromatic substitution reactions.

Coupling with naphthalene-2-carboxylic acid: This is typically done using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Hydroxy Adapalene can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC).

Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Treatment of Acne Vulgaris

Hydroxy adapalene is primarily recognized for its effectiveness in treating acne vulgaris. Clinical studies have demonstrated significant reductions in both inflammatory and non-inflammatory lesions. For instance, a double-blinded, randomized study showed that patients using this compound experienced a notable decrease in lesion counts compared to those using a vehicle control .

Efficacy Comparison

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects, which are crucial for managing acne. The mechanism involves the inhibition of lipooxygenase activity and modulation of oxidative metabolism of arachidonic acid, leading to reduced inflammation . This property not only aids in acne treatment but also positions this compound as a potential therapeutic agent for other inflammatory skin conditions.

Treatment of Photoaging

Recent studies have highlighted the role of this compound in treating photoaging. Its ability to inhibit melanogenesis makes it beneficial for conditions such as melasma and post-inflammatory hyperpigmentation . A study noted the depigmenting effects of this compound on acanthosis nigricans, indicating its versatility beyond acne treatment .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Its application in formulations designed for intravenous administration has shown potential benefits in treating neurodegenerative diseases . Although this area requires further exploration, initial findings are promising.

Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that this compound analogs exhibit significant antibacterial activity, which could be leveraged for developing new antimicrobial therapies .

Synergistic Effects with Other Agents

The combination of this compound with other active pharmaceutical ingredients (APIs) has shown enhanced efficacy. For example, when used with benzoyl peroxide, it significantly improves treatment outcomes for moderate to severe inflammatory acne . This synergistic effect expands the therapeutic options available for patients.

Case Studies and Clinical Trials

Numerous clinical trials support the applications of this compound:

- Study on Acne Treatment : A multicenter trial involving over 600 participants demonstrated that this compound 0.3% gel was superior to lower concentrations and comparable treatments in reducing acne lesions while maintaining a favorable safety profile .

- Photoaging Treatment : In a case study focusing on photoaging, patients treated with this compound reported improvements in skin texture and pigmentation after consistent use over several weeks .

Wirkmechanismus

The mechanism of action of Hydroxy Adapalene involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target proteins, while the tricyclic and naphthalene moieties can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-(3-(3-Hydroxytricyclo(3.3.1.13,7)dec-1-yl)-4-methoxyphenyl)benzoic acid

- 6-(3-(3-Hydroxytricyclo(3.3.1.13,7)dec-1-yl)-4-methoxyphenyl)anthracene-2-carboxylic acid

Uniqueness

Hydroxy Adapalene is unique due to the combination of its tricyclic decane ring, methoxyphenyl group, and naphthalene carboxylic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biologische Aktivität

Hydroxy adapalene, a derivative of adapalene, is a third-generation topical retinoid primarily used in the treatment of acne vulgaris. Its biological activity encompasses various mechanisms, including anti-inflammatory, comedolytic, and immunomodulatory effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

This compound exhibits several key biological activities:

- Anti-inflammatory Effects : this compound modulates inflammatory pathways by inhibiting lipoxygenase activity and reducing the production of leukotrienes. This leads to decreased inflammation in the skin, which is crucial for managing acne vulgaris .

- Comedolytic Activity : The compound promotes the normalization of keratinization within the pilosebaceous unit, preventing the formation of comedones (clogged pores) and reducing acne lesions .

- Immunomodulatory Effects : this compound has been shown to inhibit chemotaxis of polymorphonuclear leukocytes and reduce the expression of toll-like receptor 2 (TLR-2) on human monocytes, contributing to its anti-inflammatory properties .

- Antiproliferative Effects : Research indicates that this compound can induce apoptosis in certain cancer cell lines, suggesting potential applications beyond dermatology .

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of this compound in treating acne vulgaris. A notable study involving 100 patients demonstrated significant reductions in both inflammatory and non-inflammatory lesions after treatment with this compound combined with clindamycin or benzoyl peroxide. The results are summarized in Table 1.

| Treatment Group | Reduction in Non-Inflammatory Lesions (%) | Reduction in Inflammatory Lesions (%) | Complete Clearance Rate (%) |

|---|---|---|---|

| This compound + Clindamycin | 95.54 | 54 | 52 |

| This compound + Benzoyl Peroxide | 90+ | 62 | 70 |

Table 1: Efficacy of this compound in Clinical Studies

Case Studies

- Long-term Efficacy Study : A study conducted over 52 weeks with patients using this compound gel reported over 75% median reduction in total lesion counts. Patients experienced minimal side effects, highlighting its safety profile compared to other retinoids .

- Combination Therapy : In a randomized controlled trial comparing this compound with benzoyl peroxide against standard treatments, patients showed significant improvement in lesion counts as early as two weeks into treatment .

Research Findings

Recent investigations have expanded on the biological activity of this compound:

- Cellular Studies : In vitro studies revealed that this compound inhibits cell proliferation by inducing cell cycle arrest and apoptosis in various cancer cell lines. This suggests its potential use as an adjunct therapy in oncology .

- Molecular Mechanisms : Molecular docking studies indicate that this compound binds selectively to retinoic acid receptors (RARs), particularly RAR-γ and RAR-β, which are crucial for modulating gene transcription related to skin cell differentiation and inflammation .

Eigenschaften

IUPAC Name |

6-[3-(3-hydroxy-1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O4/c1-32-25-7-6-22(20-2-3-21-10-23(26(29)30)5-4-19(21)9-20)11-24(25)27-12-17-8-18(13-27)15-28(31,14-17)16-27/h2-7,9-11,17-18,31H,8,12-16H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFMDETWRVTMJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)(C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346599-76-5 | |

| Record name | Adapalene impurity B [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346599765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYADAPALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6482CJV0PZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.